molecular formula C13H18N2O3 B1296411 2-Amino-6-benzamidohexanoic acid CAS No. 5107-18-6

2-Amino-6-benzamidohexanoic acid

Cat. No. B1296411
CAS RN: 5107-18-6
M. Wt: 250.29 g/mol
InChI Key: KODLJWKGAKBGOB-UHFFFAOYSA-N
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Description

2-Amino-6-benzamidohexanoic acid, also known as A6B, is an amino acid derivative. It is used as an intermediate for the preparation of new Schiff bases and 4-thiazolidinone compounds .


Molecular Structure Analysis

The molecular formula of 2-Amino-6-benzamidohexanoic acid is C13H18N2O3 . The exact mass and monoisotopic mass are 250.13174244 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .


Physical And Chemical Properties Analysis

2-Amino-6-benzamidohexanoic acid has a molecular weight of 250.29 g/mol . It has a computed XLogP3-AA value of -1.3, indicating its solubility in water and lipids . The compound has a topological polar surface area of 92.4 Ų .

Scientific Research Applications

Role in Antifibrinolytic Therapy

Tranexamic acid, a synthetic derivative of the amino acid lysine, highlights the importance of amino acid derivatives in medical applications. It operates as an antifibrinolytic agent by inhibiting plasminogen activation and fibrin dissolution, playing a crucial role in managing abnormal bleeding across various medical conditions. The effectiveness of tranexamic acid in reducing blood loss and transfusion requirements in surgeries, as well as its role in gynecological disorders and trauma management, exemplifies the therapeutic applications of amino acid derivatives in enhancing patient outcomes and cost-effectiveness in healthcare (McCormack, 2012).

Pharmaconutrient Potential

Amino acids like leucine have emerged as vital pharmaconutrients, underlining the broader applications of amino acids beyond traditional roles in protein synthesis. Leucine's ability to act as an insulin secretagogue, its role in improving postprandial glycemic control, and its anabolic properties in muscle protein synthesis present a promising avenue for addressing health issues like sarcopenia and type 2 diabetes. These applications point to the potential of amino acids in preventive health and therapeutic interventions (van Loon, 2012).

Synthetic and Biological Interests in Benzazoles

The synthetic chemistry of benzazoles and derivatives, including compounds related to 2-amino-6-benzamidohexanoic acid, demonstrates the intersection of chemistry and biology in developing new pharmacophores. Benzazoles' versatility in exhibiting various biological activities has made them a focal point in medicinal chemistry, aiming to develop new therapeutic agents through innovative synthetic approaches. This review encapsulates the chemical and pharmacological activities associated with benzazoles, highlighting their potential as therapeutic agents (Rosales-Hernández et al., 2022).

Insights into Amino Acid Racemization

The geochemical applications of amino acid racemization offer a unique perspective on the utility of amino acids in scientific research. This method, based on the racemization of amino acids over geological time, provides a tool for geochronology, contributing to our understanding of the temporal aspects of biological and geological processes. The review by Schroeder and Bada (1976) underscores the interdisciplinary applications of amino acids, bridging chemistry, biology, and earth sciences (Schroeder & Bada, 1976).

Biomedical Applications of Poly(amino acid)s

The development of polymers based on amino acids for biomedical applications illustrates the expansive role of amino acids in advanced materials science. Poly(amino acid)s, derived from natural amino acids, offer biocompatibility, biodegradability, and the potential for metabolic degradation, making them suitable for various biomedical applications, including drug and gene delivery systems. This review highlights the innovative approaches to synthesizing and applying highly branched poly(amino acid) structures, underscoring the fusion of materials science and bioengineering (Thompson & Scholz, 2021).

properties

IUPAC Name

2-amino-6-benzamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLJWKGAKBGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318715
Record name 2-Amino-6-benzamidohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-benzamidohexanoic acid

CAS RN

5107-18-6
Record name 5107-18-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-benzamidohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of L-lysine (1) (3.65 g, 0.02 mol) in water (50 mL) at 90° C. was added CuCO3 (2.5 g) portionwise. After being refluxed for 40 min, the mixture was cooled and filtered. The filtrate was further cooled to 0° C., and a solution of BzCl (3.5 mL, 0.03 mol) and NaOH (2.7 g, 0.0685 mol) in water (20 mL) were added. The reaction was stirred at 0° C. for 1 h and then allowed to warm to room temperature. After 2 days, the reaction mixture was filtered and the solid was washed with water and Et2O. This obtained solid was then added to a solution of EDTA (7.0 g) in water (350 mL), the mixture was heated to reflux until the reaction solution became clear blue. The reaction was cooled which gave a white precipitate. This precipitate was collected and washed with water and Et2O and dried which afforded the title compound as a white solid (1.8 g, 36%).
Quantity
3.65 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCO3
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
36%

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